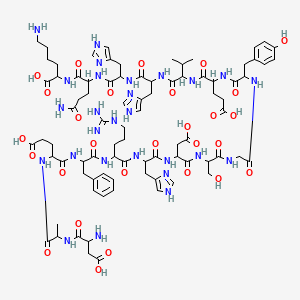
PAR-4-AP (TFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PAR-4 Agonist Peptide, amide trifluoroacetate (PAR-4-AP (TFA)) is a selective activator of the proteinase-activated receptor-4 (PAR-4). This compound does not affect proteinase-activated receptor-1 or proteinase-activated receptor-2, and its activity can be inhibited by a proteinase-activated receptor-4 antagonist . Proteinase-activated receptor-4 is a member of the proteinase-activated receptor family, which are G protein-coupled receptors activated by proteolytic cleavage .
準備方法
The synthesis of PAR-4 Agonist Peptide, amide trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method uses a solid support resin to sequentially add amino acids to the growing peptide chain. The peptide is then cleaved from the resin using trifluoroacetic acid, which also removes protecting groups from the amino acids . Industrial production methods for peptides like PAR-4 Agonist Peptide, amide trifluoroacetate typically involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product .
化学反応の分析
PAR-4 Agonist Peptide, amide trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues within the peptide sequence, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids using site-directed mutagenesis techniques
Common reagents and conditions used in these reactions include trifluoroacetic acid for cleavage from the resin, dithiothreitol for reduction of disulfide bonds, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include the modified peptide with altered amino acid residues or oxidized methionine .
科学的研究の応用
PAR-4 Agonist Peptide, amide trifluoroacetate has several scientific research applications:
Chemistry: It is used as a tool compound to study the activation and signaling pathways of proteinase-activated receptor-4.
Biology: Researchers use this compound to investigate the role of proteinase-activated receptor-4 in various biological processes, including inflammation and cell signaling
Medicine: PAR-4 Agonist Peptide, amide trifluoroacetate is used in preclinical studies to explore its potential therapeutic effects in diseases such as cancer and cardiovascular disorders
Industry: This compound is utilized in the development of new drugs targeting proteinase-activated receptor-4 and related pathways
作用機序
PAR-4 Agonist Peptide, amide trifluoroacetate exerts its effects by selectively activating proteinase-activated receptor-4. Upon activation, proteinase-activated receptor-4 undergoes a conformational change that allows it to interact with G proteins, leading to the activation of downstream signaling pathways. These pathways include the phosphoinositide 3-kinase (PI3K) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . The activation of these pathways results in various cellular responses, including inflammation, cell proliferation, and apoptosis .
類似化合物との比較
PAR-4 Agonist Peptide, amide trifluoroacetate is unique in its selective activation of proteinase-activated receptor-4 without affecting proteinase-activated receptor-1 or proteinase-activated receptor-2 . Similar compounds include:
Proteinase-activated receptor-1 agonists: These compounds selectively activate proteinase-activated receptor-1 and are used to study its role in thrombosis and hemostasis.
Proteinase-activated receptor-2 agonists: These compounds selectively activate proteinase-activated receptor-2 and are used to investigate its role in inflammation and pain.
The uniqueness of PAR-4 Agonist Peptide, amide trifluoroacetate lies in its ability to specifically target proteinase-activated receptor-4, making it a valuable tool for studying the distinct functions of this receptor .
特性
CAS番号 |
1228078-65-6 |
|---|---|
分子式 |
C₃₆H₄₉F₃N₈O₉ |
分子量 |
794.82 |
配列 |
One Letter Code: AYPGKF-NH2 |
同義語 |
PAR-4-AP (TFA); AY-NH2 (TFA) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)






